molecular formula C7H15Cl B2393263 1-Chloro-4,4-dimethylpentane CAS No. 75431-23-1

1-Chloro-4,4-dimethylpentane

Cat. No.: B2393263
CAS No.: 75431-23-1
M. Wt: 134.65
InChI Key: LEQALULJXWQRKX-UHFFFAOYSA-N
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Description

1-Chloro-4,4-dimethylpentane is an organic compound with the molecular formula C7H15Cl. It belongs to the class of alkyl halides, which are characterized by the presence of a halogen atom (in this case, chlorine) attached to an alkyl group. This compound is a derivative of pentane, where one hydrogen atom is replaced by a chlorine atom at the first carbon, and two methyl groups are attached to the fourth carbon.

Scientific Research Applications

1-Chloro-4,4-dimethylpentane has several applications in scientific research:

Safety and Hazards

The safety information for 1-Chloro-4,4-dimethylpentane includes several hazard statements: H226, H315, H319, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, and using personal protective equipment .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-4,4-dimethylpentane can be synthesized through various methods. One common approach involves the chlorination of 4,4-dimethylpentane using chlorine gas in the presence of ultraviolet light or a radical initiator. The reaction proceeds via a free radical mechanism, where the chlorine molecule dissociates into two chlorine radicals, which then react with the 4,4-dimethylpentane to form this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chlorination processes. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of catalysts such as iron chloride can enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4,4-dimethylpentane undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by a nucleophile. Common nucleophiles include hydroxide ions, alkoxide ions, and amines.

    Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide, sodium methoxide, and ammonia are commonly used. The reactions are typically carried out in polar solvents like water or alcohols.

    Elimination Reactions: Strong bases like potassium tert-butoxide or sodium ethoxide are used in non-polar solvents such as dimethyl sulfoxide or ethanol.

Major Products:

    Nucleophilic Substitution: The major products depend on the nucleophile used. For example, using sodium hydroxide would yield 4,4-dimethyl-1-pentanol.

    Elimination Reactions: The major product is 4,4-dimethyl-1-pentene.

Comparison with Similar Compounds

    1-Chloropentane: Similar in structure but lacks the two methyl groups at the fourth carbon.

    2-Chloro-4,4-dimethylpentane: The chlorine atom is attached to the second carbon instead of the first.

    1-Bromo-4,4-dimethylpentane: Similar structure but with a bromine atom instead of chlorine.

Uniqueness: 1-Chloro-4,4-dimethylpentane is unique due to the presence of two methyl groups at the fourth carbon, which influences its reactivity and steric properties. This structural feature can affect the compound’s behavior in chemical reactions, making it distinct from other alkyl halides .

Properties

IUPAC Name

1-chloro-4,4-dimethylpentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15Cl/c1-7(2,3)5-4-6-8/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEQALULJXWQRKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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